Anti-Inflammatory Activity in Carrageenan Edema Model
Within the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid series, the parent carboxylic acid exhibits baseline anti-inflammatory activity; however, substitution at the C(6) position with a methyl group yields compound 5c (6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid), which demonstrates superior anti-inflammatory activity compared to the reference NSAID indomethacin in the carrageenan-induced rat paw edema model. [1] The parent carboxylic acid (5a) served as the unsubstituted comparator in this SAR study. [1]
| Evidence Dimension | Anti-inflammatory activity in carrageenan-induced rat paw edema |
|---|---|
| Target Compound Data | Compound 5c (6-methyl derivative) — superior activity relative to indomethacin |
| Comparator Or Baseline | Compound 5a (parent 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid) — baseline activity; Indomethacin — reference NSAID positive control |
| Quantified Difference | Compound 5c > indomethacin > parent acid 5a (exact quantitative percentage values not provided in abstract; ordinal ranking established) |
| Conditions | Carrageenan-induced paw edema model in rats; compounds administered at standardized doses |
Why This Matters
This SAR demonstrates that the unsubstituted parent acid is not the optimal anti-inflammatory agent within its own series—methylation at C(6) dramatically enhances activity, guiding procurement toward either the parent for SAR baseline studies or the 6-methyl analog for potency-critical applications.
- [1] Di Chiacchio A, et al. Research on heterocyclic compounds, Part 40. 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives: synthesis and antiinflammatory activity. Arch Pharm (Weinheim). 1998 Sep;331(9):273-8. doi: 10.1002/(sici)1521-4184(19989)331:9<273::aid-ardp273>3.0.co;2-r. PMID: 9793482. View Source
